3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 74717-21-8
VCID: VC20255685
InChI: InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)
SMILES:
Molecular Formula: C17H17N3O6S
Molecular Weight: 391.4 g/mol

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

CAS No.: 74717-21-8

Cat. No.: VC20255685

Molecular Formula: C17H17N3O6S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide - 74717-21-8

Specification

CAS No. 74717-21-8
Molecular Formula C17H17N3O6S
Molecular Weight 391.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)
Standard InChI Key WNUQZLLEIBNFQP-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide comprises a benzamide backbone substituted at the 3, 4, and 5 positions with methoxy groups (OCH3-\text{OCH}_3) and a 4-nitrophenyl carbamothioyl (NH-C(S)-NH-C6H4NO2-\text{NH-C(S)-NH-C}_6\text{H}_4-\text{NO}_2) group at the amide nitrogen. The IUPAC name reflects this substitution pattern: 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.74717-21-8
Molecular FormulaC17H17N3O6S\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{6}\text{S}
Molecular Weight391.4 g/mol
IUPAC Name3,4,5-Trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Canonical SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)N+[O-]
InChI KeyWNUQZLLEIBNFQP-UHFFFAOYSA-N

The presence of electron-donating methoxy groups and the electron-withdrawing nitro group creates a polarized electronic environment, influencing reactivity and intermolecular interactions. The compound’s solubility profile is dominated by its polar functional groups, rendering it sparingly soluble in nonpolar solvents but more soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves a multi-step protocol:

  • Benzamide Precursor Preparation: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2), followed by reaction with ammonium thiocyanate (NH4SCN\text{NH}_4\text{SCN}) to yield the intermediate thiourea derivative.

  • Carbamothioylation: The intermediate reacts with 4-nitroaniline in the presence of a coupling agent such as N,NN,N'-dicyclohexylcarbodiimide (DCC), forming the target compound.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Peaks at δ 3.82–3.95 ppm correspond to the nine methoxy protons. Aromatic protons of the benzamide and nitrophenyl moieties appear between δ 6.87–8.14 ppm .

    • 13C^{13}\text{C} NMR: Signals at δ 56.78–60.65 ppm confirm methoxy carbons, while carbonyl (C=O\text{C=O}) and thiocarbonyl (C=S\text{C=S}) groups resonate at δ 166.87 and 180.93 ppm, respectively .

  • Mass Spectrometry (LCMS): The molecular ion peak at m/z=391m/z = 391 aligns with the compound’s molecular weight.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Activity Comparison

CompoundSubstituentsIC50_{50} (α-Glucosidase)
Target Compound3,4,5-OMe; 4-NO2_2Not reported
4e 3,4,5-OMe; 4-F18.3 µM
4i 3,4,5-OMe; 3-F22.7 µM

The nitro derivative’s larger size and stronger electron-withdrawing capacity may alter binding kinetics compared to fluoro analogs. Molecular docking studies suggest that the nitro group forms hydrogen bonds with catalytic residues like Asp349 and Arg439 in α-glucosidase .

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